molecular formula C19H24ClN3O5PS+ B560731 Ethanamine, 2-4-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-ylphenylsulfonyl-N,N-dimethyl-, phosphon CAS No. 106359-93-7

Ethanamine, 2-4-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-ylphenylsulfonyl-N,N-dimethyl-, phosphon

Katalognummer: B560731
CAS-Nummer: 106359-93-7
Molekulargewicht: 472.9 g/mol
InChI-Schlüssel: STLBTFWDKYNHTG-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanamine, 2-4-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-ylphenylsulfonyl-N,N-dimethyl-, phosphon is a complex organic compound known for its diverse pharmacological properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, 2-4-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-ylphenylsulfonyl-N,N-dimethyl-, phosphon typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the chlorophenyl and sulfonyl groups. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to produce the pyrazole ring. Subsequent reactions with sulfonyl chlorides and dimethylamine lead to the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

Ethanamine, 2-4-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-ylphenylsulfonyl-N,N-dimethyl-, phosphon undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the reagents used .

Wissenschaftliche Forschungsanwendungen

Ethanamine, 2-4-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-ylphenylsulfonyl-N,N-dimethyl-, phosphon has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethanamine, 2-4-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-ylphenylsulfonyl-N,N-dimethyl-, phosphon involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. Additionally, the pyrazole ring can interact with various receptors, modulating their function and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethanamine, 2-4-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-ylphenylsulfonyl-N,N-dimethyl-, phosphon is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

CAS-Nummer

106359-93-7

Molekularformel

C19H24ClN3O5PS+

Molekulargewicht

472.9 g/mol

IUPAC-Name

2-[4-[4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl]sulfonylethyl-dimethylazanium;phosphenic acid

InChI

InChI=1S/C19H22ClN3O2S.HO3P/c1-23(2)11-12-26(24,25)17-9-5-15(6-10-17)19-18(13-21-22-19)14-3-7-16(20)8-4-14;1-4(2)3/h3-10,18,21H,11-13H2,1-2H3;(H,1,2,3)/p+1

InChI-Schlüssel

STLBTFWDKYNHTG-UHFFFAOYSA-O

SMILES

CN(C)CCS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl.O[P+](=O)O

Kanonische SMILES

C[NH+](C)CCS(=O)(=O)C1=CC=C(C=C1)C2=NNCC2C3=CC=C(C=C3)Cl.O[P+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.